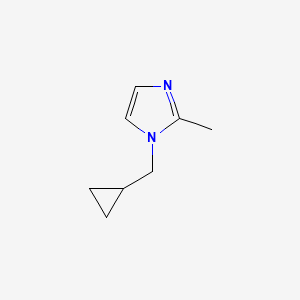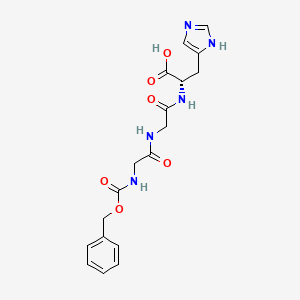
2-Chloro-1-methyl-4-(4-methylphenyl)benzene
Descripción general
Descripción
“2-Chloro-1-methyl-4-(4-methylphenyl)benzene” is a chemical compound with the molecular formula C14H13Cl . It is also known as "1,1’-Biphenyl, 3-chloro-4,4’-dimethyl-" .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-methyl-4-(4-methylphenyl)benzene” can be represented by the InChI code: 1S/C14H13Cl/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 . This indicates that the molecule consists of a benzene ring substituted with a methyl group and a chloro group .Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-1-methyl-4-(4-methylphenyl)benzene” are not available, it’s known that benzene derivatives can undergo various types of reactions. For instance, they can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
“2-Chloro-1-methyl-4-(4-methylphenyl)benzene” is a liquid at room temperature . It has a molecular weight of 216.71 g/mol . The compound is stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
2-Chloro-1-methyl-4-(4-methylphenyl)benzene is a valuable precursor in the synthesis of various heterocyclic compounds. Its chlorinated aromatic structure makes it suitable for reactions that form complex cyclic structures, which are prevalent in many pharmaceuticals and agrochemicals .
Liquid Crystal Technology
The compound’s molecular structure allows it to be used in the development of new liquid crystal (LC) materials. These materials are crucial for displays and optical devices due to their ability to modulate light. The compound can contribute to the stability and performance of LCs .
Supramolecular Chemistry
In supramolecular chemistry, this compound can act as a building block for creating larger structures through non-covalent interactions like hydrogen bonding. This is essential for the design of new materials with specific properties, such as self-healing or stimuli-responsive materials .
Organic Electronics
The electronic properties of 2-Chloro-1-methyl-4-(4-methylphenyl)benzene can be harnessed in organic electronics. Its ability to donate electrons can be utilized in the design of organic semiconductors, which are used in solar cells and transistors .
Environmental Studies
This compound can be used in environmental studies to understand the behavior of chlorinated aromatic compounds in ecosystems. It can serve as a model compound to study degradation pathways and the impact of such chemicals on the environment .
Industrial Chemical Synthesis
It serves as an intermediate in the production of industrial chemicals. The chlorinated benzene ring is a versatile moiety that can undergo various chemical transformations, leading to a wide range of industrial products .
Pharmaceutical Research
In pharmaceutical research, it can be used to synthesize novel drug candidates. The presence of both a chloro and a methyl group allows for selective functionalization, which is crucial in drug design and development .
Material Science
The compound’s structural features make it suitable for the synthesis of advanced materials. Its aromatic core can be functionalized to create polymers with specific mechanical and thermal properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-1-methyl-4-(4-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(15)9-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDZUSHAMYHPNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20710477 | |
| Record name | 3-Chloro-4,4'-dimethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20710477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-methyl-4-(4-methylphenyl)benzene | |
CAS RN |
92189-88-3 | |
| Record name | 3-Chloro-4,4'-dimethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20710477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1422759.png)







![1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1422770.png)
![4-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1422771.png)



